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Compound of Interest

Compound Name: 3-Morpholin-4-ylaniline

Cat. No.: B065803 Get Quote

An In-depth Technical Guide to 3-Morpholin-4-ylaniline: A Privileged Scaffold in Modern Drug

Discovery

Abstract
3-Morpholin-4-ylaniline, a heterocyclic aromatic amine, represents a core structural motif of

significant interest in medicinal chemistry and synthetic organic chemistry. While not a

therapeutic agent itself, its scaffold is integral to a multitude of pharmacologically active agents,

most notably in the domain of kinase inhibitors for oncology. This technical guide provides a

comprehensive overview of its chemical structure, physicochemical properties, robust synthetic

methodologies, and detailed spectral analysis for structural confirmation. Furthermore, it delves

into the chemical reactivity of its key functional groups and explores its pivotal role as a

foundational building block in the development of targeted therapeutics, particularly inhibitors of

the PI3K/Akt/mTOR signaling pathway. This document is intended for researchers, scientists,

and professionals in drug development seeking to leverage this versatile intermediate.

Chemical Identity and Physicochemical Properties
3-Morpholin-4-ylaniline, also known as 3-(4-Morpholinyl)aniline or 4-(3-

Aminophenyl)morpholine, is an organic compound featuring a primary aniline amine and a

tertiary morpholine amine. The morpholine ring is connected via its nitrogen atom to the meta-

position of the aniline ring.
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The fundamental identifiers and properties of this compound are crucial for its application in

synthetic and analytical workflows. Its structure combines a hydrogen bond donating primary

amine with hydrogen bond accepting sites in the morpholine moiety (oxygen and nitrogen

atoms), influencing its solubility and interaction with biological targets.

Core Identifiers
The structure and key identifiers for 3-Morpholin-4-ylaniline are presented below.

Caption: 2D Structure of 3-Morpholin-4-ylaniline.

Physicochemical Data Summary
Quantitative data for 3-Morpholin-4-ylaniline is summarized in the table below for quick

reference.

Property Value Source(s)

Molecular Formula C₁₀H₁₄N₂O

Molecular Weight 178.23 g/mol

CAS Number 159724-40-0 [1]

Appearance Solid

IUPAC Name 3-morpholin-4-ylaniline [1]

SMILES
C1COCCN1C2=CC=CC(=C2)

N

InChI Key
ZJWLMZURLIHVHE-

UHFFFAOYSA-N

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 3 [1]

XLogP3 0.7 [1]
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The synthesis of 3-Morpholin-4-ylaniline can be achieved through several reliable synthetic

routes. The choice of method often depends on the availability of starting materials, scalability,

and desired purity. The most common and industrially relevant approaches involve either the

reduction of a nitro-precursor or the cross-coupling of an aniline derivative with morpholine.

Method 1: Catalytic Reduction of a Nitro-Aromatic
Precursor
This is arguably the most field-proven and scalable method. It involves a two-step process: the

nucleophilic aromatic substitution (SNAr) of an activated nitro-halobenzene with morpholine,

followed by the reduction of the nitro group to a primary amine. This method is highly efficient

and generally produces a clean product. A similar procedure is well-documented for the

synthesis of the regioisomer, 4-morpholinoaniline.[2]

1-Fluoro-3-nitrobenzene
+ Morpholine 4-(3-Nitrophenyl)morpholine

S_NAr Reaction
(e.g., K2CO3, DMF, Heat) H2, Pd/C

Methanol 3-Morpholin-4-ylanilineCatalytic Hydrogenation

Click to download full resolution via product page

Caption: Synthetic workflow via nitro-group reduction.

Experimental Protocol (Representative):

Step A: Synthesis of 4-(3-Nitrophenyl)morpholine.

To a solution of 1-fluoro-3-nitrobenzene (1.0 eq) in dimethylformamide (DMF), add

morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq) as a base.

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting

material is consumed.

Rationale: The fluorine atom is a good leaving group, and the aromatic ring is activated

towards nucleophilic substitution by the electron-withdrawing nitro group. K₂CO₃

neutralizes the HF formed during the reaction.
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Upon completion, cool the mixture, pour it into ice water to precipitate the product. Filter

the solid, wash with water, and dry under vacuum. The crude product can be purified by

recrystallization from ethanol.

Step B: Reduction to 3-Morpholin-4-ylaniline.

Suspend 4-(3-nitrophenyl)morpholine (1.0 eq) in methanol or ethanol.

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

Place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator

at 40-50 psi) and stir vigorously at room temperature.[2]

Rationale: Palladium on carbon is a highly effective catalyst for the heterogeneous

hydrogenation of aromatic nitro groups. The reaction is clean, with nitrogen and water as

the only byproducts.

Monitor the reaction until completion. Filter the reaction mixture through a pad of Celite to

remove the Pd/C catalyst, and wash the pad with methanol.

Concentrate the filtrate under reduced pressure to yield the crude 3-Morpholin-4-
ylaniline, which can be further purified by column chromatography or recrystallization.

Structural Elucidation and Spectral Analysis
Confirmation of the structure of 3-Morpholin-4-ylaniline is unequivocally achieved through a

combination of spectroscopic techniques. While a complete public dataset for this specific

isomer is scarce, its spectral characteristics can be reliably predicted based on its functional

groups and data from closely related analogues like 3-fluoro-4-morpholinoaniline.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms.

¹H NMR (Predicted):

Aromatic Region (δ 6.5-7.2 ppm): The aromatic protons will appear as a complex multiplet

system. Due to the meta-substitution, one would expect to see signals corresponding to
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four protons. A triplet around δ 7.1 ppm (proton between the two substituents), and

multiplets for the other three protons are expected.

Morpholine Protons (O-CH₂): A characteristic triplet is expected around δ 3.8-3.9 ppm

corresponding to the four protons adjacent to the oxygen atom.[3][5]

Morpholine Protons (N-CH₂): A second characteristic triplet is expected around δ 3.1-3.2

ppm for the four protons adjacent to the ring nitrogen.[3]

Amine Protons (NH₂): A broad singlet around δ 3.6-4.0 ppm, the chemical shift of which is

dependent on solvent and concentration.

¹³C NMR (Predicted):

Aromatic Carbons: Six distinct signals are expected. The carbon attached to the

morpholine nitrogen (C3) would be around δ 150-152 ppm. The carbon attached to the

amino group (C1) would be around δ 147-148 ppm. The other four aromatic carbons

would appear between δ 105-130 ppm.

Morpholine Carbons (O-CH₂): A signal around δ 66-67 ppm.[3]

Morpholine Carbons (N-CH₂): A signal around δ 49-50 ppm.[3]

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through

fragmentation patterns.

Expected Data (Electron Impact, EI):

Molecular Ion (M⁺): A strong peak at m/z = 178, corresponding to the molecular formula

C₁₀H₁₄N₂O.

Key Fragments: Fragmentation of the morpholine ring is expected, leading to

characteristic losses and fragment ions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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Expected Characteristic Absorptions:

N-H Stretch: A pair of medium-to-strong bands in the region of 3350-3450 cm⁻¹,

characteristic of a primary amine (-NH₂).

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

C-O-C Stretch (Ether): A strong, characteristic band around 1115-1125 cm⁻¹.

C-N Stretch: Absorptions in the 1250-1350 cm⁻¹ region.

Applications in Medicinal Chemistry and Drug
Development
The true value of 3-Morpholin-4-ylaniline lies in its utility as a "privileged scaffold" in drug

discovery. The morpholine moiety is frequently incorporated into drug candidates to improve

physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic

profile.[6]

Role as a Kinase Inhibitor Scaffold
The morpholinoaniline core is a cornerstone in the design of protein kinase inhibitors, which are

critical in oncology.[7][8] Kinases are enzymes that regulate a vast number of cellular

processes, and their dysregulation is a hallmark of cancer.[9]

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that controls cell growth,

proliferation, and survival. Its aberrant activation is common in many human cancers.[9] The

morpholino-triazine scaffold, which is built upon a morpholinoaniline core, has been

instrumental in developing potent dual PI3K/mTOR inhibitors.[7] For example, the clinical trial

candidate Gedatolisib (PKI-587) is a potent PI3K/mTOR inhibitor that features a morpholino-

substituted triazine ring system.[7][9] The morpholine group often forms key hydrogen bonds

within the kinase hinge region or extends into solvent-exposed regions to enhance solubility.
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Caption: Simplified PI3K/Akt/mTOR pathway and inhibition points.
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The aniline portion of the scaffold provides a versatile synthetic handle for further elaboration. It

can be readily acylated, alkylated, or used in coupling reactions to build out the complex

structures required for potent and selective kinase inhibition.

Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling 3-
Morpholin-4-ylaniline.

Hazard Classification: The compound is generally classified as harmful. It may be harmful if

swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood.

Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Conclusion
3-Morpholin-4-ylaniline is a synthetically accessible and highly valuable molecular building

block. Its structure, combining the reactivity of an aromatic amine with the favorable

physicochemical properties imparted by the morpholine ring, has cemented its status as a

privileged scaffold in modern drug discovery. A thorough understanding of its synthesis,

properties, and reactivity, as outlined in this guide, enables researchers to effectively utilize this

compound in the design and creation of novel, high-value molecules, particularly for the

development of next-generation targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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